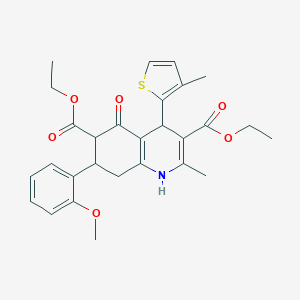

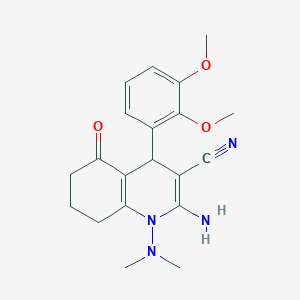

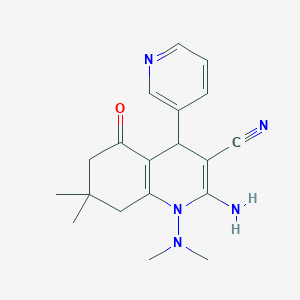

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AMT-130, is a small molecule therapeutic designed to treat Huntington's disease. Huntington's disease is a genetic neurodegenerative disorder caused by the expansion of a CAG repeat in the huntingtin gene. The disease is characterized by the progressive loss of neurons in the brain, leading to cognitive, motor, and psychiatric symptoms. There is currently no cure for Huntington's disease, and available treatments only manage symptoms. AMT-130 offers a potential new approach to treating the underlying cause of the disease.

Wirkmechanismus

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is designed to target the huntingtin gene using an RNA interference (RNAi) approach. RNAi is a natural cellular process that regulates gene expression by degrading specific messenger RNA (mRNA) molecules. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic RNA molecule that is designed to bind to mutant huntingtin mRNA and trigger its degradation. This leads to a reduction in the levels of mutant huntingtin protein in the brain, which is expected to slow or halt the progression of Huntington's disease.

Biochemical and Physiological Effects

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of mutant huntingtin protein in the brain of preclinical models. This reduction in mutant huntingtin protein has been associated with improvements in motor function, cognitive function, and neuropathology. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile offers several advantages as a potential therapeutic for Huntington's disease. It targets the underlying cause of the disease, rather than just managing symptoms. It has been shown to be effective in preclinical models, with improvements in motor function, cognitive function, and neuropathology. It is also well-tolerated, with no significant adverse effects observed. However, there are also limitations to the use of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. It is a relatively new therapeutic, and its long-term safety and efficacy have not yet been fully established. It also requires a delivery system to target the brain, which may limit its use in certain patient populations.

Zukünftige Richtungen

There are several future directions for the development of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a therapeutic for Huntington's disease. One direction is to further optimize the delivery system to improve the targeting of the brain. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans. Additional studies may also be needed to determine the optimal dosing and treatment duration of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, the use of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may also be explored in other neurodegenerative diseases caused by the expansion of CAG repeats, such as spinocerebellar ataxia.

Conclusion

In conclusion, 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising new therapeutic for Huntington's disease that targets the underlying cause of the disease. It has been shown to be effective in preclinical models, with improvements in motor function, cognitive function, and neuropathology. However, further research is needed to fully establish its safety and efficacy in humans. The development of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile represents an important step forward in the search for a cure for Huntington's disease.

Synthesemethoden

The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the formation of a triazole ring and the introduction of a cyano group. The final product is obtained through a multi-step reaction sequence, starting from commercially available starting materials. The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of Huntington's disease. In these studies, 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of mutant huntingtin protein, the underlying cause of the disease, in the brain. This reduction in mutant huntingtin protein has been associated with improvements in motor function, cognitive function, and neuropathology. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Eigenschaften

Produktname |

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |

|---|---|

Molekularformel |

C19H18N6O2 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C19H18N6O2/c1-27-12-5-2-4-11(8-12)16-13(9-20)18(21)25(19-22-10-23-24-19)14-6-3-7-15(26)17(14)16/h2,4-5,8,10,16H,3,6-7,21H2,1H3,(H,22,23,24) |

InChI-Schlüssel |

SBLCYVUMIFIKAC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N |

Kanonische SMILES |

COC1=CC=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

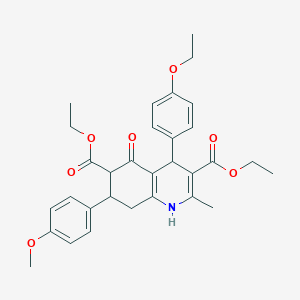

![2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303630.png)

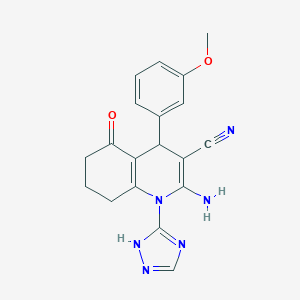

![2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B303639.png)

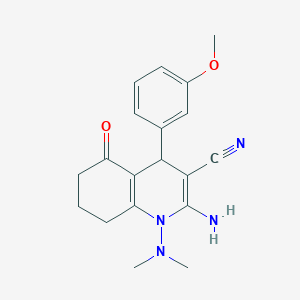

![2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B303640.png)